molecular formula C12H15BrN2O3 B7868250 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

Cat. No.: B7868250
M. Wt: 315.16 g/mol
InChI Key: ZAAOCHOBDGXFGK-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is a synthetic piperidine derivative characterized by a bromo-substituted nitrophenoxy group attached to the piperidine ring via a methylene bridge. The bromine and nitro groups at the 2- and 4-positions of the phenoxy moiety confer distinct electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-[(2-bromo-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-11-6-10(15(16)17)3-4-12(11)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAOCHOBDGXFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-bromo-4-nitrophenol, undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and safety.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The bromo group can be substituted via nucleophilic aromatic substitution reactions.

    Substitution: The compound can participate in various substitution reactions, particularly at the bromine and nitro positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the nitro group to an amine.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine position.

Major Products:

    Reduction of Nitro Group: The major product is the corresponding amine.

    Substitution of Bromo Group: The major products are the substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Can be used in catalytic processes due to its functional groups.

Biology and Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of phenoxy-methylpiperidine derivatives. Key structural analogs include:

Compound Name Substituents (Phenoxy Group) Molecular Formula Molecular Weight Key References
3-[(2-Bromo-4-methylphenoxy)methyl]piperidine HCl 2-Bromo-4-methyl C₁₃H₁₉BrClNO 320.65
3-(2-Bromo-4-ethylphenoxy)piperidine HCl 2-Bromo-4-ethyl C₁₃H₁₉BrClNO 320.65
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 2-Chloro-6-fluoro C₁₃H₁₈Cl₂FNO 294.19
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine p-Chlorophenyl, ethoxy C₁₅H₂₁ClN₂O Not reported

Key Observations :

  • Substituent Effects : The target compound’s 4-nitro group is strongly electron-withdrawing, contrasting with methyl (electron-donating, ) or ethyl (moderately electron-donating, ) groups in analogs. This difference likely alters reactivity, solubility, and metabolic stability.
  • Halogen Variation: Bromine (target compound and ) vs.

Physicochemical Properties

  • Stability : Nitro groups are prone to reduction under biological conditions, which may limit in vivo stability compared to halogenated analogs (e.g., ).

Biological Activity

3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromo-4-nitrophenoxy group. The presence of these substituents contributes to its unique electronic properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Analgesic Properties : It acts on opioid receptors, potentially providing pain relief through modulation of neurotransmitter release and neuronal excitability.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it valuable in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound could possess anticancer properties, warranting further investigation into their mechanisms of action.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The bromonitrophenoxy group enhances binding affinity to specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : The compound may modulate enzyme activity, affecting metabolic processes critical for disease progression.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of compounds structurally related to this compound. Results indicated that these compounds exhibited significant pain relief comparable to established analgesics. The mechanism involved opioid receptor activation, leading to reduced pain perception in animal models.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of derivatives containing the piperidine moiety. Compounds demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The most active derivative showed an IC50 value of approximately 10 µM against these cell lines, indicating promising therapeutic potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnalgesicNot specified
Tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidineAnticancer~10
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidineCytotoxicNot specified

Synthesis and Future Directions

The synthesis of this compound involves several steps, including halogenation and nucleophilic substitution reactions. Future research should focus on optimizing synthetic routes to enhance yield and exploring structure-activity relationships to identify more potent derivatives.

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